molecular formula C10H3BrCl2O2 B14636691 5-Bromo-2,3-dichloronaphthalene-1,4-dione CAS No. 56961-91-2

5-Bromo-2,3-dichloronaphthalene-1,4-dione

Cat. No.: B14636691
CAS No.: 56961-91-2
M. Wt: 305.94 g/mol
InChI Key: HQRWUXBJZUPAIG-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dichloronaphthalene-1,4-dione is a chemical compound with the molecular formula C10H3BrCl2O2. It is a derivative of naphthoquinone, characterized by the presence of bromine and chlorine atoms on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dichloronaphthalene-1,4-dione typically involves the bromination and chlorination of naphthoquinone derivatives. One common method includes the chlorination of 1,4-naphthoquinone in the presence of a chlorinating agent such as chlorine gas or thionyl chloride, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dichloronaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Bromo-2,3-dichloronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dichloronaphthalene-1,4-dione involves its interaction with biological molecules. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. It may also interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-dichloronaphthalene-1,4-dione is unique due to the presence of both bromine and chlorine atoms, which influence its chemical reactivity and biological activity. This combination of halogens can enhance its antimicrobial properties and make it a valuable intermediate in organic synthesis .

Properties

CAS No.

56961-91-2

Molecular Formula

C10H3BrCl2O2

Molecular Weight

305.94 g/mol

IUPAC Name

5-bromo-2,3-dichloronaphthalene-1,4-dione

InChI

InChI=1S/C10H3BrCl2O2/c11-5-3-1-2-4-6(5)10(15)8(13)7(12)9(4)14/h1-3H

InChI Key

HQRWUXBJZUPAIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)C(=C(C2=O)Cl)Cl

Origin of Product

United States

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